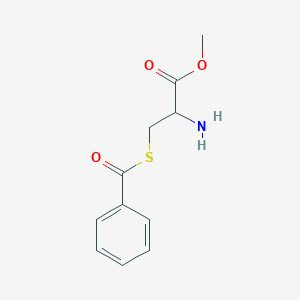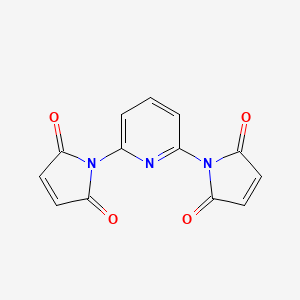
N,N'-pyridine-2,6-diylbismaleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-pyridine-2,6-diylbismaleimide: is a heterocyclic compound that features a pyridine ring substituted with two maleimide groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-pyridine-2,6-diylbismaleimide typically involves the reaction of pyridine-2,6-diamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or dimethylformamide. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N,N’-pyridine-2,6-diylbismaleimide can be achieved through a continuous flow process. This involves the use of automated reactors where pyridine-2,6-diamine and maleic anhydride are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-pyridine-2,6-diylbismaleimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The maleimide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Pyridine-2,6-diylbismaleimide alcohol derivatives.
Substitution: N-substituted pyridine-2,6-diylbismaleimide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-pyridine-2,6-diylbismaleimide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of N,N’-pyridine-2,6-diylbismaleimide involves its ability to interact with various molecular targets. The maleimide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The pyridine ring can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
N,N’-pyridine-2,6-diylbismaleimide can be compared with other similar compounds such as:
N,N’-pyridine-2,6-diylbis(thiourea): Similar structure but with thiourea groups instead of maleimide groups. It has different reactivity and applications.
N,N’-pyridine-2,6-diylbis(carboxamide): Contains carboxamide groups, leading to different coordination chemistry and biological activities.
N,N’-pyridine-2,6-diylbis(sulfonamide): Features sulfonamide groups, which impart different chemical and biological properties.
The uniqueness of N,N’-pyridine-2,6-diylbismaleimide lies in its dual maleimide functionality, which allows for versatile chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
6331-34-6 |
|---|---|
Molekularformel |
C13H7N3O4 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
1-[6-(2,5-dioxopyrrol-1-yl)pyridin-2-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H7N3O4/c17-10-4-5-11(18)15(10)8-2-1-3-9(14-8)16-12(19)6-7-13(16)20/h1-7H |
InChI-Schlüssel |
RIJSFLCTBDHBBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


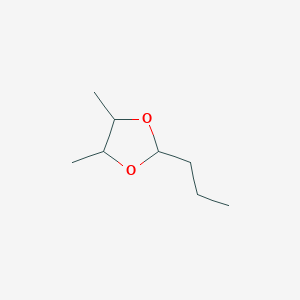
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)

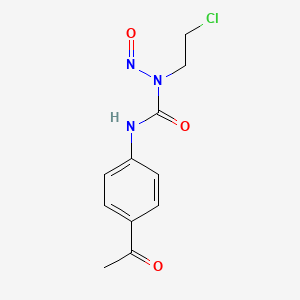

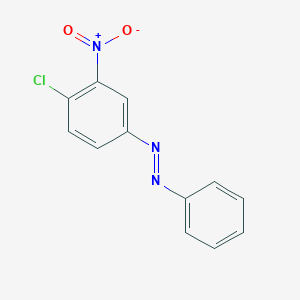
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)
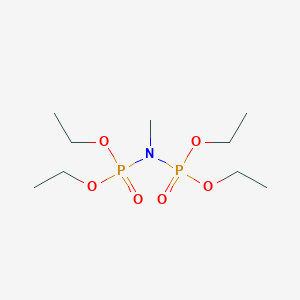




![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)
